molecular formula C13H16O B1269811 3-Benzylcyclohexanone CAS No. 85450-51-7

3-Benzylcyclohexanone

Cat. No.: B1269811
CAS No.: 85450-51-7
M. Wt: 188.26 g/mol
InChI Key: HAGFSCDMVBLDET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzylcyclohexanone, also known as benzylcyclohexanol, is an aromatic ketone with a molecular formula of C13H18O. It is commonly used as a synthetic intermediate in the production of pharmaceuticals, fragrances, and other specialty chemicals. It is also used as a reagent in laboratory experiments. This article will discuss the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.

Scientific Research Applications

Structural Analysis and Conformational Studies

  • Synthesis and Structure Analysis : Studies on chalcone structures based on cyclohexanone cores, like 3-Benzylcyclohexanone, have shown that these compounds can be synthesized and their structures elucidated using spectrophotometric and single-crystal X-ray techniques. This research provides insights into their molecular structures, electronic properties, and UV–vis spectra, contributing significantly to the field of organic chemistry and material science (Lotfy et al., 2019).

  • Conformational and Biological Analysis : Another study on bis benzylidene cyclohexanone derivatives, closely related to this compound, reports the synthesis, structure, conformational analysis, and biological activities of these compounds. This research contributes to understanding their interactions in biological systems and their potential applications in medicinal chemistry (Lotfy et al., 2017).

Novel Synthesis Methods

  • Innovative Synthesis Approaches : Research has been conducted on developing new methods for synthesizing benzylidenecyclohexanone derivatives, which include compounds like this compound. These methods aim to enhance the efficiency and yield of these compounds, which are valuable in various scientific applications (Handayani et al., 2017).

Molecular Structure Studies

  • Molecular Structure and Reactivity : Detailed studies on the molecular structures and reactivity of arylidene derivatives of methylcyclohexanones, including compounds like this compound, have been conducted. These studies use techniques like NMR spectroscopy and molecular simulation, contributing to a deeper understanding of their chemical properties and potential applications in synthesis and drug design (Pivnenko et al., 2003).

Safety and Hazards

3-Benzylcyclohexanone has several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . The safety information pictograms include an exclamation mark .

Biochemical Analysis

Biochemical Properties

3-Benzylcyclohexanone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with various biomolecules, including cytochrome P450 enzymes, which are involved in the metabolism of many substances. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates that may participate in further biochemical reactions .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can result in changes in cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of degradation products that may have different biological activities. Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. For instance, high doses of this compound have been associated with toxic effects, including liver and kidney damage. These dosage-dependent effects highlight the importance of determining the appropriate dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The involvement of this compound in these pathways underscores its role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments. For example, this compound can be transported into cells via membrane transporters and subsequently distributed to various organelles, where it exerts its biological effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to particular cellular compartments through targeting signals and post-translational modifications. For instance, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its biological roles .

Properties

IUPAC Name

3-benzylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGFSCDMVBLDET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342509
Record name 3-Benzylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85450-51-7
Record name 3-Benzylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of benzylmagnesiumchloride in THF (1.31 M, 393 mmol, 300 mL) CuCl (1.9 g) was added and the mixture was cooled to 0° C. The mixture was stirred for 6 min., and a solution of cyclohex-2-enone (193 mmol, 18.9 g) in THF (75 mL) was added dropwise at 0° C. over a period of 1 h. The reaction mixture was warmed to RT overnight. After cooling again to 0° C., saturated aqueous NH4Cl (450 mL) was added and the layers were separated. The aqueous layer was extracted with EtOAc (2×500 mL). The combined org. layers were washed with saturated aqueous NH4Cl (500 mL) and dried over Na2SO4. After evaporation, the crude product was subjected to column chromatography (SiO2, EtOAc/Hept=1/19→1/9) to give two fractions of product 01-1. Fraction 1 (23.5 g, 125 mmol, 65%, yellow oil) was used in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
450 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzylcyclohexanone
Reactant of Route 2
Reactant of Route 2
3-Benzylcyclohexanone
Reactant of Route 3
3-Benzylcyclohexanone
Reactant of Route 4
3-Benzylcyclohexanone
Reactant of Route 5
3-Benzylcyclohexanone
Reactant of Route 6
Reactant of Route 6
3-Benzylcyclohexanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.